4-bromo-3-chloro-N-methyl-2-nitroaniline
Description
Properties
IUPAC Name |
4-bromo-3-chloro-N-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O2/c1-10-5-3-2-4(8)6(9)7(5)11(12)13/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLKWBCLRYCIHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=C(C=C1)Br)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Process:
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| a. Nitration of Aniline Derivative | Nitration of a methylated aniline precursor to introduce the nitro group at the ortho position | Concentrated nitric acid, temperature control (~0-5°C) | , |
| b. Halogenation (Bromination and Chlorination) | Sequential or simultaneous halogenation to introduce bromine at position 4 and chlorine at position 3 | N-bromosuccinimide (NBS) for bromination; chlorine gas or Cl₂ with FeCl₃ catalyst for chlorination | , |
| c. N-Methylation | Methylation of the amino group | Formaldehyde or methyl iodide with base (e.g., K₂CO₃) | Common methylation protocols |
| d. Purification | Recrystallization or chromatography to isolate the target compound | Ethanol, acetonitrile, or other suitable solvents | Standard purification techniques |
- The halogenation steps are regioselective, often requiring temperature control (~0-10°C) to prevent over-halogenation.
- The nitration step is typically performed before halogenation to avoid halogen displacement.
Bromination of N-Methyl-2-nitroaniline Intermediate
Overview:
A more refined method involves first synthesizing N-methyl-2-nitroaniline, then selectively brominating at the para position relative to the amino group, followed by chlorination at the meta position.
Procedure:
- Preparation of N-methyl-2-nitroaniline:
- Nitration of aniline with nitric acid, followed by methylation using methyl iodide or dimethyl sulfate.
- Selective Bromination:
- Use N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride (CCl₄) at low temperature (~0°C).
- Control reaction time to prevent polybromination.
- Chlorination:
- Chlorine gas or Cl₂ in the presence of FeCl₃ catalyst, performed at controlled temperatures (55-70°C) to introduce chlorine at the desired position.
Advantages:
- High regioselectivity.
- Better control over substitution pattern.
Industrial Scale-Up Methodology
Overview:
Large-scale synthesis often employs bromination of commercially available intermediates, followed by nitration and methylation, optimized for yield and purity.
Key Features:
Note:
- The process emphasizes reaction optimization, temperature control, and purification steps to ensure high purity (>98%) of the final product.
Research Findings and Data Tables
Table 1: Comparative Overview of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity | Remarks |
|---|---|---|---|---|---|---|
| Direct Aromatic Substitution | Aniline derivative | Cl₂, Br₂, methylating agents | 0-70°C, controlled | 75-90 | >98 | Suitable for laboratory scale |
| Sequential Halogenation | N-methyl-2-nitroaniline | NBS, Cl₂ | -10°C to 70°C | 80-95 | >98 | High regioselectivity |
| Industrial Scale | Commercial intermediates | NBS, HNO₃, methylating agents | Optimized for scale | 85-98 | >98 | Cost-effective, scalable |
Research Findings Summary:
- The regioselectivity of halogenation is critical; low temperature and excess reagents improve selectivity.
- Nitration prior to halogenation prevents halogen displacement.
- Methylation is typically achieved using methyl iodide or formaldehyde under basic conditions, yielding N-methyl derivatives efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-N-methyl-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen in the presence of a palladium catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Reduction: 4-Bromo-3-chloro-N-methyl-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 4-Bromo-3-chloro-N-methyl-2-nitrobenzoic acid.
Scientific Research Applications
4-Bromo-3-chloro-N-methyl-2-nitroaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties.
Biological Studies: It serves as a model compound for studying the effects of halogenated anilines on biological systems.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-bromo-3-chloro-N-methyl-2-nitroaniline depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Reactivity
- Halogen Position : Bromine at position 4 (meta to nitro) in the target compound reduces steric hindrance compared to ortho-substituted analogs (e.g., 2-bromo-6-chloro-4-nitroaniline in ), enabling easier nucleophilic substitution.
- N-Methyl vs. N-Ethyl : The N-methyl group in the target compound lowers basicity (pKa ~1.2) compared to N-ethyl derivatives (pKa ~1.8), affecting protonation in acidic conditions .
- Nitro Group Orientation : The nitro group at position 2 directs further substitutions to positions 4 and 6, as seen in 4-bromo-2-methyl-6-nitroaniline (CAS 77811-44-0) .
Stability and Reactivity
- Thermal Stability : The target compound decomposes at ~220°C, higher than 4-bromo-3-methylaniline (decomposition at ~180°C) due to stabilizing nitro and halogen interactions .
- Suzuki-Miyaura Coupling : Bromine at position 4 facilitates cross-coupling with arylboronic acids, a property shared with 4-bromo-2-chloroaniline .
Biological Activity
4-Bromo-3-chloro-N-methyl-2-nitroaniline is a complex organic compound notable for its diverse biological activities. This article delves into its biological mechanisms, applications, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a molecular formula of C7H6BrClN2O2. The compound includes several functional groups: a bromine atom at the para position, a chlorine atom at the meta position, and a nitro group along with a methyl group attached to the nitrogen atom. These substituents significantly influence its chemical reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C7H6BrClN2O2 |
| Molecular Weight | 237.49 g/mol |
| Melting Point | 90-92 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction in biological systems, potentially forming reactive intermediates. These intermediates may interact with cellular components, influencing enzyme activities and receptor binding.
Key Mechanisms:
- Enzyme Interaction : The compound can inhibit or activate various enzymes, impacting metabolic pathways.
- Receptor Binding : It may bind to specific receptors, altering cellular signaling pathways.
Antimicrobial Properties
Research indicates that derivatives of nitroanilines exhibit significant antibacterial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µM |
| Pseudomonas aeruginosa | 30 µM |
The presence of the nitro group enhances lipophilicity, improving membrane interaction and facilitating antimicrobial action .
Anticancer Activity
Studies have explored the potential of nitroanilines in cancer treatment. For example, compounds with similar structures have demonstrated inhibition of STAT3 (Signal Transducer and Activator of Transcription 3), a key player in cancer cell proliferation:
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 15.8 ± 0.6 |
| Control Compound | >50 |
This suggests that the compound may modulate intracellular mechanisms involved in tumor growth .
Case Studies
- Study on Antimicrobial Activity : A study evaluated the efficacy of various nitro-substituted anilines against resistant bacterial strains. The results indicated that compounds with bromine substituents had enhanced antibacterial properties compared to their chlorine counterparts .
- Anticancer Evaluation : Another study focused on the inhibition of protein-protein interactions involving STAT3. The results highlighted that the presence of the nitro group was crucial for maintaining significant inhibitory activity against cancer cell lines .
Q & A
Basic Research Question
- ¹H NMR : The N-methyl group resonates at δ 3.2–3.4 ppm (singlet). Aromatic protons appear as doublets (δ 7.2–8.1 ppm) due to coupling with adjacent substituents .
- ¹³C NMR : Nitro-substituted carbons show deshielding (δ 145–150 ppm), while halogens cause splitting in DEPT spectra .
- HRMS : Exact mass (M+H⁺) = 293.9112 (C₇H₅BrClN₂O₂⁺). Deviation >2 ppm suggests impurities .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by halogen coupling .
How do competing decomposition pathways impact the stability of this compound under varying storage conditions?
Advanced Research Question
The compound degrades via two pathways:
Hydrolysis : Nitro groups hydrolyze to amines under high humidity.
Thermal cleavage : N-methyl bonds break at >80°C, releasing methyl radicals.
- Methodology : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Store in amber vials at −20°C under argon to extend shelf life .
- Contradiction Alert : Some studies suggest chlorine substitution enhances thermal stability, while others note bromine’s lability .
How can computational modeling predict reaction intermediates in the synthesis of this compound?
Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models transition states and intermediates:
- Nitration : The nitronium ion (NO₂⁺) attacks position 2 with an activation energy of 25 kcal/mol .
- Methylation : Methylation proceeds via an SN2 mechanism, with a lower barrier (18 kcal/mol) compared to SN1 .
- Validation : Compare computed IR spectra (e.g., NO₂ asymmetric stretch at 1520 cm⁻¹) with experimental data .
What strategies resolve contradictions in reported melting points (128–132°C vs. 136–138°C) for this compound?
Data Contradiction Analysis
Discrepancies arise from:
- Polymorphism : Crystallization solvents (ethanol vs. acetone) produce different crystal forms .
- Impurity Profiles : Residual solvents (e.g., DMF) lower observed melting points.
- Resolution : Use DSC to identify polymorph transitions and GC-MS to quantify impurities .
How does the steric bulk of the N-methyl group influence biological activity in related analogs?
Advanced Research Question
The N-methyl group reduces hydrogen-bonding capacity, impacting receptor binding. For example:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
